molecular formula C5H14Cl2Si2 B1596193 Silane, methylenebis[chlorodimethyl- CAS No. 5357-38-0

Silane, methylenebis[chlorodimethyl-

Cat. No.: B1596193
CAS No.: 5357-38-0
M. Wt: 201.24 g/mol
InChI Key: VTDZAHJRMRMQNP-UHFFFAOYSA-N
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Description

Silane, methylenebis[chlorodimethyl-] is a compound belonging to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Silane, methylenebis[chlorodimethyl-] is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of silane, methylenebis[chlorodimethyl-] typically involves the reaction of chlorodimethylsilane with methylene chloride under controlled conditions. This reaction is usually carried out in the presence of a catalyst, such as a copper catalyst, in a fluidized bed reactor . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of silane, methylenebis[chlorodimethyl-] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process. The purity of the final product is critical for its applications, and various purification methods are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Silane, methylenebis[chlorodimethyl-] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, various catalysts (e.g., copper), and organic solvents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields, including materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of silane, methylenebis[chlorodimethyl-] involves its ability to form strong bonds with both organic and inorganic substrates. This property makes it an effective coupling agent and surface modifier. The compound can undergo hydrolysis to form silanols, which can further react with other compounds to form stable siloxane bonds . These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to silane, methylenebis[chlorodimethyl-] include:

Uniqueness

Silane, methylenebis[chlorodimethyl-] is unique due to its specific structure, which allows it to form stable bonds with a wide range of substrates. This property makes it particularly useful in applications requiring strong adhesion and surface modification. Additionally, its ability to undergo various chemical reactions under controlled conditions adds to its versatility and utility in scientific research and industrial applications .

Properties

IUPAC Name

chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14Cl2Si2/c1-8(2,6)5-9(3,4)7/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDZAHJRMRMQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063813
Record name 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5357-38-0
Record name 1,1′-Methylenebis[1-chloro-1,1-dimethylsilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5357-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, 1,1'-methylenebis(1-chloro-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005357380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,1'-methylenebis[1-chloro-1,1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, methylenebis[chlorodimethyl-
Reactant of Route 2
Reactant of Route 2
Silane, methylenebis[chlorodimethyl-

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